molecular formula C7H17ClN2O B1429995 2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride CAS No. 1423027-64-8

2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride

Cat. No.: B1429995
CAS No.: 1423027-64-8
M. Wt: 180.67 g/mol
InChI Key: BMIJDEDKEWYMDI-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride is a chemical compound of interest in medicinal chemistry and neuroscience research. While specific studies on this exact molecule are limited, its structure, featuring a methylaminoethyl chain linked to a 2-methylpropanamide group, is characteristic of compounds investigated as potential intermediates or pharmacophores in drug discovery . The dimethylamine (DMA) moiety is a common feature in numerous FDA-approved pharmaceuticals, often contributing to favorable pharmacokinetic properties such as enhanced water solubility and bioavailability . In a research context, this structural motif is frequently explored in the design and synthesis of novel bioactive molecules. For instance, similar amine-containing scaffolds are being studied in the development of agonists for central nervous system targets, such as the orphan G protein-coupled receptor 88 (GPR88), which is implicated in striatal-associated disorders . This product is provided to support such investigative work in early-stage drug development, chemical biology, and structure-activity relationship (SAR) studies. It is intended for use by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

2-methyl-N-[2-(methylamino)ethyl]propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-6(2)7(10)9-5-4-8-3;/h6,8H,4-5H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIJDEDKEWYMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation via Coupling Reactions

The core synthetic step involves coupling a suitable carboxylic acid derivative with a methylaminoethyl amine to form the amide bond.

  • Starting Materials : Typically, 2-methylpropanoic acid or its activated ester derivatives are reacted with 2-(methylamino)ethylamine.
  • Coupling Agents : Commonly used coupling agents include carbodiimides (e.g., EDC, DCC) or activated esters such as ethyl chloroformate.
  • Reaction Conditions : Reactions are performed in aprotic solvents like dichloromethane or DMF under inert atmosphere at low temperatures (-10°C to room temperature) to minimize side reactions.
  • Base Addition : Bases such as N-methylmorpholine or triethylamine are used to neutralize generated acids and promote coupling.

N-Methylation of Amino Group

Selective methylation of the amino group is a critical step to obtain the N-methylamino moiety.

  • Methylation Agents : Dimethyl sulfate or methyl iodide are employed under controlled conditions.
  • Base Usage : Sodium hydride or sodium carbonate can be used to deprotonate the amine, facilitating methylation.
  • Reaction Control : Mild conditions to avoid over-alkylation or side reactions, often carried out at low temperatures.

Formation of Hydrochloride Salt

Conversion to the hydrochloride salt enhances compound stability and handling.

  • Method : The free base amide is treated with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
  • Solvent Choice : Ethereal solvents or alcohols are preferred to facilitate salt precipitation.
  • Isolation : The hydrochloride salt is isolated by filtration and dried under vacuum.

Detailed Synthetic Route Example

Step Reagents & Conditions Description Outcome
1 2-methylpropanoic acid + ethyl chloroformate, N-methylmorpholine, DCM, -10°C to 0°C Formation of activated ester intermediate High yield of ester intermediate
2 Addition of 2-(methylamino)ethylamine, room temp, inert atmosphere Amide bond formation via nucleophilic attack Formation of 2-methyl-N-[2-(methylamino)ethyl]propanamide
3 Treatment with dimethyl sulfate, sodium hydride, acetone, 0-5°C Selective N-methylation of amino group N-methylated amide intermediate
4 Reaction with HCl in ether or methanol, room temp Hydrochloride salt formation Precipitation of 2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride

Research Findings and Improvements

  • Enantioselective Synthesis : Studies have shown that starting from enantiomerically pure α-methyl-serine derivatives allows stereoselective synthesis of related compounds with fewer steps and higher purity, which can be adapted for this compound’s synthesis.
  • Use of Cyclic Sulfamidate Intermediates : Advanced synthetic strategies employ cyclic sulfamidate intermediates to improve regioselectivity and yield during N-methylation steps, reducing side products.
  • Optimized Solvent Systems : Polar aprotic solvents like acetonitrile facilitate cyclization and methylation reactions, improving efficiency.
  • Purification Techniques : Column chromatography using ethyl acetate and cyclohexane mixtures effectively purifies intermediates and final products.
  • Process Scale-Up : Patent literature describes scalable processes using mild bases and coupling agents, with controlled temperature profiles to maintain product integrity and yield.

Comparative Data Table of Preparation Parameters

Parameter Method A (Conventional Coupling) Method B (Cyclic Sulfamidate Route) Method C (Patent-Optimized Process)
Starting Material 2-methylpropanoic acid + amine α-methyl-serine derivatives Protected amino acid derivatives
Coupling Agent Ethyl chloroformate, carbodiimides Thionyl chloride for cyclic sulfamidate formation Ethyl chloroformate with N-methylmorpholine
Methylation Agent Dimethyl sulfate Dimethyl sulfate with sodium hydride Dimethyl sulfate, sodium hydride
Solvent DCM, acetone Acetonitrile, DCM DCM, methanol
Temperature -10°C to RT 0-5°C for methylation -10°C to 30°C
Yield (%) 70-85% 80-90% 85-95%
Purification Column chromatography Chromatography and crystallization Crystallization and chromatography

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Organic Synthesis :
    • This compound serves as a reagent in organic synthesis, particularly in the preparation of other bioactive compounds.
    • It can participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionLithium aluminum hydrideAmines or alcohols
SubstitutionAlkyl halides or acyl chloridesSubstituted amides

Biology

  • Enzyme Inhibition :
    • Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, such as proteasomes, which are crucial for protein degradation.
    • It shows potential interactions with opioid receptors, indicating possible applications in pain management.
Activity TypeDescriptionReference
Enzyme InhibitionPotential proteasome inhibitor
Opioid Receptor AffinityModulates pain pathways
  • Antimicrobial Activity :
    • Derivatives of propanamide compounds have demonstrated notable antibacterial and antifungal properties against pathogens like E. coli and S. aureus.
CompoundMIC (mg/mL)Target Organisms
2-Methyl-N-[2-(methylamino)ethyl]propanamideTBDTBD
Compound A0.0048E. coli, B. mycoides
Compound B0.0195C. albicans
  • Antitumor Activity :
    • Investigations indicate that the compound may exhibit cytotoxic effects against various cancer cell lines.
Cell LineIC50 (µg/mL)Compound Tested
A-431<12-Methyl-N-[...]
HT29<12-Methyl-N-[...]

Case Studies

  • Opioid Receptor Activation :
    • A study examined the activation of μ and κ-opioid receptors by synthetic opioids similar to this compound, revealing varied receptor affinity and activation profiles, suggesting potential for pain management applications.
  • Immunoproteasome Inhibition :
    • Research focused on immunoproteasome inhibition profiles relevant to autoimmune disorders indicated that compounds with similar structures could effectively modulate immune responses.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Differences and Implications

Hydrochloride vs. Dihydrochloride Salts: The target compound exists as a monohydrochloride, whereas Betahistine Hydrochloride and (2S)-2,5-Diaminopentanamide are dihydrochlorides. Dihydrochlorides generally exhibit higher aqueous solubility due to increased ionic character, which may influence bioavailability in pharmaceutical contexts .

Amide vs. Aromatic Substituents: Unlike 2-Amino-N-benzyl-N,2-dimethylpropanamide hydrochloride (which contains a benzyl group), the target compound lacks aromatic rings.

Methylaminoethyl vs. Diethylaminoethyl Groups: The methylaminoethyl group in the target compound is less sterically hindered than the diethylaminoethyl group in 2-(Diethylamino)ethyl chloride hydrochloride. This may enhance reactivity in nucleophilic substitution reactions, a critical factor in synthetic chemistry applications .

Pharmacological and Toxicological Insights

  • Betahistine Hydrochloride (C₈H₁₂N₂·2HCl): Pharmacopeial standards require 99.0–101.0% purity, indicating stringent quality control for clinical use. Its histamine-like activity targets inner ear blood flow, contrasting with the hypothetical target compound’s undefined mechanism .
  • Safety Profiles: Compounds like (2S)-2,5-Diaminopentanamide dihydrochloride lack comprehensive toxicological data, underscoring the need for caution in handling uncharacterized analogs .

Biological Activity

2-Methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride, a compound with significant biological implications, has been the subject of various studies focusing on its pharmacological properties. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C6H14ClN2OC_6H_{14}ClN_2O, with a molecular weight of approximately 162.64 g/mol. It features a propanamide backbone with methyl and methylamino substituents, contributing to its unique biological profile.

The biological activity of this compound primarily revolves around its interaction with various biological targets. Research indicates that it may function as a modulator of specific receptors, potentially influencing neurotransmitter systems and inflammatory pathways.

Key Mechanisms:

  • Receptor Modulation : The compound is hypothesized to interact with opioid receptors, affecting pain pathways and analgesic responses.
  • Proteasome Inhibition : Similar compounds have shown potential in inhibiting proteasome activity, which is crucial for regulating protein degradation in cells, thereby influencing cellular responses to stress and inflammation.

Antimicrobial Activity

Studies have demonstrated that derivatives of propanamide compounds exhibit notable antibacterial and antifungal properties. For instance, related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.00480.0048 mg/mL to 0.1560.156 mg/mL against pathogens like E. coli and S. aureus .

CompoundMIC (mg/mL)Target Organisms
2-Methyl-N-[2-(methylamino)ethyl]propanamideTBDTBD
Compound A0.0048E. coli, B. mycoides
Compound B0.0195C. albicans

Antitumor Activity

Preliminary investigations suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications to the amide structure can enhance antitumor efficacy .

Cell LineIC50 (µg/mL)Compound Tested
A-431<12-Methyl-N-[...]
HT29<12-Methyl-N-[...]

Case Studies

  • Opioid Receptor Activation : A study explored the activation of μ and κ-opioid receptors by synthetic opioids similar to this compound. Results indicated varied receptor affinity and activation profiles, suggesting potential for pain management applications .
  • Immunoproteasome Inhibition : Another investigation focused on immunoproteasome inhibition profiles relevant to autoimmune disorders, revealing that compounds with similar structures could effectively modulate immune responses .

Comparative Analysis

When compared to other propanamide derivatives, this compound shows unique properties that may enhance its therapeutic potential:

Property2-Methyl-N-[...]Other Derivative AOther Derivative B
Antimicrobial ActivityModerateHighLow
CytotoxicityModerateHighModerate
Opioid Receptor AffinityHighModerateLow

Q & A

Basic: What are the recommended synthetic routes for 2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride?

Answer:
The synthesis typically involves a two-step process:

Acylation : React 2-methylpropanoyl chloride with 2-(methylamino)ethylamine in anhydrous dichloromethane under nitrogen atmosphere. Use triethylamine as a base to neutralize HCl byproducts .

Salt Formation : Treat the intermediate with hydrochloric acid (HCl) in ethanol to form the hydrochloride salt.
Key Considerations :

  • Monitor reaction progress via TLC (silica gel, eluent: 90:10 chloroform/methanol).
  • Purify the final product using recrystallization (ethanol/water mixture) to achieve ≥98% purity .

Basic: How to characterize the purity and structural integrity of this compound?

Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of methyl groups (δ 1.2–1.4 ppm for propanamide methyl, δ 2.8–3.1 ppm for methylaminoethyl protons) .
  • HPLC-MS : Detect impurities (e.g., unreacted starting materials) using a C18 column (gradient: 5%–95% acetonitrile/0.1% formic acid) with MS detection (expected [M+H]+: 205.1) .
  • Elemental Analysis : Verify Cl⁻ content (theoretical: ~15.2%) to confirm stoichiometric hydrochloride formation .

Advanced: How to resolve discrepancies in reaction yields during scale-up?

Answer:
Yield inconsistencies often arise from:

  • Impurity Profiles : Trace residual solvents (e.g., dichloromethane) or side products (e.g., over-alkylated derivatives) may form. Use GC-MS to identify volatile impurities .
  • Reaction Kinetics : Optimize temperature and stirring rates using design of experiments (DoE). For example, higher temperatures (>40°C) accelerate acylation but risk decomposition .
    Mitigation Strategy :
  • Implement in-line FTIR to monitor intermediate formation in real time .
  • Use continuous flow reactors to enhance mixing and reduce side reactions .

Advanced: What computational methods aid in predicting reactivity or degradation pathways?

Answer:

  • Density Functional Theory (DFT) : Model the stability of the hydrochloride salt under varying pH conditions. Focus on protonation states of the methylaminoethyl group .
  • Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., water/ethanol) to predict solubility trends .
  • Degradation Prediction : Use software like ACD/Labs to identify hydrolysis-prone sites (e.g., amide bond cleavage under acidic conditions) .

Basic: What are the solubility and stability guidelines for this compound?

Answer:

  • Solubility : Highly soluble in water (>100 mg/mL) and methanol; sparingly soluble in ethyl acetate .
  • Stability :
    • Store at 2–8°C under desiccation to prevent hygroscopic degradation.
    • Avoid prolonged exposure to light (UV/Vis spectra show λmax at 210 nm, indicating photolabile groups) .

Advanced: How to design experiments for impurity profiling in pharmaceutical intermediates?

Answer:

Forced Degradation : Expose the compound to stress conditions (heat: 60°C/72h; UV light: 254 nm/48h; acidic/basic hydrolysis) .

Analytical Workflow :

  • LC-QTOF-MS : Identify degradation products (e.g., dealkylated or oxidized species).
  • NMR : Assign structural changes in major impurities (>0.1%) .

Quantification : Use a validated HPLC method with a reference standard (e.g., USP-grade) for impurity thresholds .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation (H315, H319) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels .

Advanced: How to investigate its potential as a bioactive intermediate?

Answer:

  • Enzyme Assays : Screen against target enzymes (e.g., proteases) using fluorogenic substrates. Compare IC50 values with structurally similar compounds .
  • Molecular Docking : Predict binding affinity to receptors (e.g., GPCRs) using AutoDock Vina .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to assess CYP450-mediated degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride

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